4-(Chloromethyl)-N-methylthiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-7-5-8-4(2-6)3-9-5/h3H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYILILRFKOSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Chloromethyl N Methylthiazol 2 Amine
Foundational Approaches for Thiazole (B1198619) Ring Construction
The construction of the thiazole ring is the critical step in synthesizing 4-(chloromethyl)-N-methylthiazol-2-amine. Foundational methods rely on the reaction of a sulfur-containing nucleophile with a three-carbon electrophile, leading to cyclization.
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most widely utilized methods for preparing thiazole derivatives. synarchive.com The classical approach involves the reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com For the synthesis of N-methyl-2-aminothiazole precursors like the target compound, this reaction is adapted by using N-methylated thiourea (B124793) derivatives as the thioamide component. This method is known for its simplicity and often high yields. chemhelpasap.comnih.gov
A direct and common adaptation of the Hantzsch synthesis for the target molecule involves the cyclocondensation reaction between an N-methylthiourea and 1,3-dichloroacetone (B141476). ias.ac.in In this reaction, the thiourea acts as the nitrogen and sulfur donor, while 1,3-dichloroacetone provides the three-carbon backbone required for the thiazole ring.
The reaction proceeds through a multistep pathway that begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thiourea onto one of the chlorinated carbons of the acetone (B3395972) derivative. chemhelpasap.com This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl, ultimately leading to the formation of the thiazole ring after dehydration. chemhelpasap.com A mixture of N-methylthiourea and 1,3-dichloroacetone in a suitable solvent like isopropanol, when refluxed, yields the desired this compound. ias.ac.in Similarly, reacting 3,4-dichlorothiobenzamide (B181803) with 1,3-dichloroacetone in acetone followed by refluxing in methanol (B129727) produces the corresponding 4-(chloromethyl)thiazole derivative. prepchem.com
| Thiourea Derivative | α-Haloketone | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| N-methylthiourea | 1,3-Dichloroacetone | Isopropanol, reflux | This compound | ias.ac.in |
| Thiourea | 1,3-Dichloropropanone | Ethanol (B145695), room temp then 5°C | 2-Amino-4-(chloromethyl)thiazole hydrochloride | asianpubs.org |
| 3,4-Dichlorothiobenzamide | 1,3-Dichloroacetone | 1. Acetone, room temp 2. Methanol, reflux | 4-(Chloromethyl)-2-(3,4-dichlorophenyl)thiazole | prepchem.com |
When using N-monosubstituted thioureas, such as N-methylthiourea, in the Hantzsch synthesis, the issue of regioselectivity arises. The cyclization can potentially lead to two different isomeric products: the 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. In neutral solvents, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. rsc.org
However, the reaction conditions, particularly the acidity, can significantly influence the product ratio. rsc.org Under acidic conditions (e.g., in a hydrochloric acid-ethanol mixture), a mixture of the two isomers is often formed. The formation of the 2-imino-2,3-dihydrothiazole isomer is favored under strongly acidic conditions and at elevated temperatures. rsc.org The regioselectivity is determined by which of the two nitrogen atoms of the N-methylthiourea participates in the intramolecular cyclization step by attacking the carbonyl carbon. The use of N-methylated thiourea directs the synthesis towards the desired N-methylated amine product, but careful control of reaction conditions is necessary to avoid the formation of the isomeric imino compound.
Beyond the Hantzsch synthesis, other methods have been developed for constructing the thiazole ring system, starting from different acyclic precursors.
An alternative route to chloromethylthiazole derivatives involves the reaction of an allyl isothiocyanate derivative with a chlorinating agent. google.com This process utilizes the allyl group as the three-carbon backbone for the thiazole ring. The mechanism involves the addition of chlorine to the allyl isothiocyanate, which forms a sulfenyl chloride derivative as an intermediate. google.com This intermediate then undergoes a cyclization addition to yield a 2-thiazoline derivative. Subsequently, this thiazoline (B8809763) intermediate eliminates a molecule of hydrogen halide (HX), either spontaneously, upon heating, or with the addition of a base, to form the final aromatic thiazole product. google.com For example, reacting allyl isothiocyanate with sulfuryl chloride at elevated temperatures can produce 2-chloro-5-(chloromethyl)thiazole, a related compound. google.com
Another synthetic strategy employs 1,3-dichloropropene (B49464) as the starting material. epa.govepa.gov The reaction of 2,3-dichloropropene with a thiocyanate (B1210189) salt, such as sodium or potassium thiocyanate, in the presence of a phase transfer catalyst can be used to synthesize 2-chloro-3-isothiocyanatopropene. This intermediate is then dissolved in a solvent and treated with a chlorinating agent, which induces cyclization to form the 2-chloro-5-chloromethylthiazole (B146395) ring system. google.com While this route does not directly produce the 2-amino derivative, it provides a key intermediate that can be further functionalized. The reaction of 1,3-dichloropropene with thiosulfate (B1220275) has been shown to be an effective transformation, with the cis-isomer reacting faster than the trans-isomer. usda.gov
Alternative Heterocyclization Routes
Introduction and Functionalization of the Chloromethyl Moiety
The incorporation of the chloromethyl group at the C4 position of the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved through various strategies, including direct halogenation of a pre-formed thiazole or by chemical modification of a precursor bearing an oxygenated functional group at the desired position.
Direct Halogenation Strategies on Pre-existing Thiazole Systems
Direct chloromethylation of a pre-existing 2-(N-methylamino)thiazole is a potential, though less commonly documented, route. This method would involve an electrophilic substitution reaction, typically using formaldehyde (B43269) and hydrogen chloride, a process known as the Blanc chloromethylation. google.com However, the reactivity of the thiazole ring and the presence of the activating N-methylamino group can lead to challenges in controlling the regioselectivity and may result in the formation of undesired byproducts. The acidic conditions of the Blanc reaction could also lead to side reactions involving the amino group. google.com
Conversion from Hydroxymethyl or Other Oxygenated Precursors
A more controlled and widely applicable approach involves the conversion of a 4-(hydroxymethyl) group into the desired chloromethyl functionality. This transformation is typically achieved using standard halogenating agents. Thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) are commonly employed for this purpose. google.com The reaction of 4-(hydroxymethyl)-N-methylthiazol-2-amine with one of these reagents would lead to the substitution of the hydroxyl group with a chlorine atom. This method offers better control over the reaction and is often preferred for the synthesis of chloromethylated thiazoles. google.com
Installation of the N-Methylamino Group
The presence of the N-methylamino group at the C2 position is another key structural feature of the target molecule. Its introduction can be accomplished either by incorporating an N-methyl-substituted building block during the thiazole ring formation or by modifying the amino group after the thiazole core has been synthesized.
Strategies Utilizing N-Methyl-Substituted Building Blocks
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. google.comnih.govorganic-chemistry.org This method involves the condensation of an α-haloketone with a thiourea derivative. To directly install the N-methylamino group, N-methylthiourea can be used as the thioamide component. The reaction of N-methylthiourea with 1,3-dichloro-2-propanone is a direct route to forming the this compound skeleton. researchgate.net This approach is highly efficient as it constructs the desired substituted thiazole in a single cyclization step. The reaction conditions for the Hantzsch synthesis can be optimized using various catalysts and solvent systems to improve yields and reaction times. nih.govresearchgate.netbenthamdirect.com
| Reactant 1 | Reactant 2 | Product | Key Feature |
| N-Methylthiourea | 1,3-Dichloro-2-propanone | This compound | Direct formation of the target molecule's core structure. |
Post-Cyclization N-Alkylation and Related Derivatizations
An alternative strategy involves the initial synthesis of 2-amino-4-(chloromethyl)thiazole, followed by the introduction of the methyl group onto the primary amino group. The precursor, 2-amino-4-(chloromethyl)thiazole hydrochloride, can be synthesized by the reaction of thiourea with 1,3-dichloropropanone. asianpubs.org Subsequent N-methylation can then be performed. However, selective mono-methylation of the primary amino group can be challenging, as di-methylation can occur as a competing reaction. Careful selection of the methylating agent, reaction conditions, and stoichiometry is crucial to achieve the desired N-methylated product. Reagents such as methyl iodide or dimethyl sulfate (B86663) can be used, often in the presence of a base to deprotonate the amino group and facilitate nucleophilic attack.
| Precursor | Reagent | Product | Key Transformation |
| 2-Amino-4-(chloromethyl)thiazole | Methylating agent (e.g., CH₃I) | This compound | Introduction of the methyl group after the thiazole ring is formed. |
Advanced Synthetic Methodologies and Process Optimization
To enhance the efficiency, safety, and environmental footprint of the synthesis of this compound, various advanced methodologies and process optimization techniques can be employed. For the Hantzsch thiazole synthesis, which is a key reaction in this context, several improvements have been reported.
The use of catalysts can significantly accelerate the reaction rate and improve the yield. A variety of catalysts, including silica-supported tungstosilisic acid and Cu(II)-iodine systems, have been shown to be effective in promoting the Hantzsch condensation. nih.govbenthamdirect.com These catalysts can often be recovered and reused, adding to the sustainability of the process. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation to the Hantzsch synthesis of thiazoles has been demonstrated to dramatically reduce reaction times from hours to minutes, while often providing excellent yields. figshare.com This technique offers a significant advantage in terms of process intensification.
Furthermore, the development of one-pot, multi-component reaction protocols simplifies the synthetic procedure by minimizing the number of isolation and purification steps. nih.gov Solvent-free reaction conditions have also been explored for the Hantzsch synthesis, which reduces the environmental impact by eliminating the need for volatile organic solvents. organic-chemistry.org Continuous flow microreactor systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for exothermic reactions. rsc.org
| Methodology | Advantage | Application to Synthesis |
| Catalysis | Increased reaction rate, higher yields, reusability. nih.govbenthamdirect.com | Use of solid acid catalysts or metal catalysts in the Hantzsch reaction. nih.govbenthamdirect.com |
| Microwave-Assisted Synthesis | Drastic reduction in reaction time. figshare.com | Rapid synthesis of the thiazole core. figshare.com |
| One-Pot Synthesis | Reduced number of work-up and purification steps. nih.gov | Combining multiple reaction steps into a single operation. nih.gov |
| Solvent-Free Conditions | Reduced environmental impact. organic-chemistry.org | Performing the Hantzsch condensation without a solvent. organic-chemistry.org |
| Flow Chemistry | Precise reaction control, improved safety and scalability. rsc.org | Continuous production of the target compound or its intermediates. rsc.org |
One-Pot Synthesis Protocols for Enhanced Efficiency
One-pot synthesis protocols have become a cornerstone of modern synthetic chemistry, offering significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. The synthesis of 2-aminothiazole (B372263) derivatives, including precursors to this compound, is frequently achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a (thio)urea or thioamide. researchgate.netderpharmachemica.comyoutube.com
Recent advancements have focused on creating one-pot procedures that generate the reactive α-haloketone in situ from an aromatic ketone, followed by cyclization. For instance, a facile one-pot synthesis of 2-aminothiazole derivatives has been developed using aromatic methyl ketones and N-substituted thioureas in the presence of copper(II) bromide. clockss.org This method proceeds through an α-bromination/cyclization process. clockss.org Another efficient, catalyst-free protocol for synthesizing 2-aminothiazoles has been developed in tetrahydrofuran (B95107) (THF) at room temperature, achieving high yields without extensive purification. researchgate.net
A novel three-component, one-pot reaction has been reported for the synthesis of thiazole derivatives using a multi-functional and magnetically separable nanocatalyst. nih.gov This approach utilizes trichloroisocyanuric acid (TCCA) as a green halogen source to generate the α-haloketone intermediate, which then reacts with thiourea. nih.gov While these examples focus on aryl-substituted thiazoles, the principles are applicable to the synthesis of alkyl-substituted thiazoles like this compound, typically starting from 1,3-dichloroacetone and N-methylthiourea. asianpubs.org
| Starting Materials | Reagents/Catalyst | Solvent | Conditions | Product Type | Yield (%) | Ref |
| Aromatic Methyl Ketones, N-Substituted Thioureas | Copper(II) Bromide, K2CO3 | Ethyl Acetate | Reflux | 4-Aryl-N-substituted-thiazol-2-amines | 68-88 | clockss.org |
| Phenacyl Bromides, Thiourea | None | Tetrahydrofuran | Room Temp | 4-Aryl-thiazol-2-amines | High | researchgate.net |
| Acetophenone, Thiourea | Ca/4-MePy-IL@ZY-Fe3O4, TCCA | Ethanol | 80 °C | 4-Phenylthiazol-2-amine | Not specified | nih.gov |
| 1,3-Dichloropropanone, Thiourea | None | Ethanol | Room Temp, then 5 °C | 2-Amino-(4-chloromethyl)thiazole hydrochloride | 70 | asianpubs.org |
Application of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govat.ua This is attributed to efficient heat transfer via dielectric heating. nih.gov
The synthesis of thiazole derivatives has significantly benefited from MAOS. For example, a one-pot protocol for synthesizing 4-aryl-2-aminothiazoles from aromatic ketones, N-Bromosuccinimide (NBS), and thioureas is performed under microwave irradiation in a green solvent system of polyethylene (B3416737) glycol (PEG)-400 and water. researchgate.netsemanticscholar.org This method avoids the use of lachrymatory α-haloketones and achieves excellent yields in just 28-32 minutes. researchgate.netsemanticscholar.org Other microwave-assisted methods have been developed for synthesizing trisubstituted thiazoles and hydrazinyl thiazoles, highlighting the versatility of this technique. bepls.com The application of microwaves can drastically reduce reaction times from hours to minutes while improving yields. beilstein-journals.org
| Reactants | Method | Solvent/Catalyst | Time | Yield (%) | Ref |
| Aromatic Ketones, NBS, Thioureas | Microwave | PEG-400 / Water | 28-32 min | 84-89 | researchgate.net |
| Propargylamines, Isothiocyanates | Microwave | p-Toluenesulfonic acid (PTSA) | 10 min | 47-78 | bepls.com |
| Enaminosulfone, Arylazodiaminopyrazole | Microwave | Acetic Acid | 15 min | 90-95 | nih.gov |
| Aromatic Ketones, NBS, Thioureas | Conventional | Not specified | 3-6 hours | Lower | researchgate.net |
Catalytic Systems for Selective Bond Formations
The this compound scaffold contains multiple sites for functionalization, and catalytic systems are crucial for achieving selective bond formations. The chloromethyl group at the C4 position is a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups.
Palladium-catalyzed cross-coupling reactions are a versatile tool for the direct arylation of thiazole derivatives, allowing for the formation of C-C bonds with high efficiency, often under low catalyst concentrations. organic-chemistry.org Furthermore, Pd-catalyzed regioselective C-H alkenylation has been used to create diversified multifunctionalized thiazole derivatives, demonstrating precise control over bond formation at the C-2, C-4, and C-5 positions. rsc.org Copper-catalyzed reactions have also been employed for the direct arylation of heterocycle C-H bonds using aryl iodides. organic-chemistry.org
In addition to metal catalysis, organocatalysis has been explored. For instance, the organic base 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to effectively catalyze the cyclocarbonylation of 2-aminothiophenols with CO2 to form benzothiazolones, demonstrating a novel C–S bond construction. mdpi.com Such catalytic strategies are instrumental in modifying the core thiazole structure or its substituents to build molecular complexity.
Stereochemical Considerations and Control in Asymmetric Synthesis
The target molecule, this compound, is achiral. However, stereochemical control becomes critical when it is used as a building block for synthesizing chiral molecules or when chiral centers are introduced into the thiazole ring or its substituents.
The classic Hantzsch thiazole synthesis can produce stereochemical products, and the distribution of these products can be influenced by reaction conditions and substituent effects. nih.gov A Hammett free-energy equation analysis has confirmed that the rate of epimerization during thiazole formation can be controlled, offering a pathway to influence stereochemical outcomes. nih.gov
For the asymmetric synthesis of thiazole derivatives, methods often involve the reaction of a thiazole-based nucleophile with a chiral electrophile. One such approach is the addition of 2-lithiated benzothiazoles to (S)-N-tert-butanesulfinylketimines. rsc.org This reaction proceeds with excellent diastereoselectivities and good yields, providing a reliable method for creating chiral amino-benzothiazole derivatives. rsc.org While this specific example involves benzothiazoles, the underlying principle of using a chiral auxiliary to direct the stereochemical outcome of a bond-forming reaction is a fundamental strategy in asymmetric synthesis that could be adapted for derivatives of this compound.
Chemical Reactivity and Mechanistic Pathways of 4 Chloromethyl N Methylthiazol 2 Amine
Reactions at the Chloromethyl Group
The primary site of reactivity for 4-(chloromethyl)-N-methylthiazol-2-amine is the chloromethyl group. The carbon atom of this group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions (SN2 and SN1 Pathways)
The most common reactions involving the chloromethyl group are nucleophilic substitutions. These reactions can proceed through either an SN2 (bimolecular nucleophilic substitution) or an SN1 (unimolecular nucleophilic substitution) pathway. The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The SN1 mechanism involves the formation of a carbocation intermediate. Given the primary nature of the carbon bearing the chlorine, the SN2 pathway is generally favored.
The reaction of alkyl halides with amines is a fundamental method for the formation of new carbon-nitrogen bonds. libretexts.org In the case of this compound, the chloromethyl group can be readily displaced by various nitrogen-containing nucleophiles.
Ammonia and primary or secondary amines can act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group to displace the chloride ion. libretexts.org This reaction typically proceeds via an SN2 mechanism. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com However, the exocyclic amino group of the 2-aminothiazole (B372263) core can exhibit reduced nucleophilicity due to the participation of its lone pair in the resonance of the thiazole (B1198619) ring. researchgate.net
| Nucleophile | Product | Reaction Conditions |
| Ammonia | 4-(Aminomethyl)-N-methylthiazol-2-amine | Typically in a solvent like ethanol (B145695) or THF |
| Primary Amine (R-NH₂) | 4-((R-amino)methyl)-N-methylthiazol-2-amine | Often with a base to neutralize the HCl byproduct |
| Secondary Amine (R₂NH) | 4-((R₂-amino)methyl)-N-methylthiazol-2-amine | Can be performed in various organic solvents |
This table presents illustrative examples of reactions with nitrogen-containing nucleophiles.
Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are highly effective for nucleophilic substitution reactions. libretexts.org The reaction of this compound with a sulfur nucleophile leads to the formation of a thioether linkage. These reactions are a common strategy in the synthesis of various biologically active molecules. asianpubs.org
Thiolates are excellent nucleophiles and readily displace the chloride from the chloromethyl group in an SN2 fashion. libretexts.org The reaction is often carried out in the presence of a base, such as sodium ethoxide, to deprotonate the thiol and generate the more nucleophilic thiolate. asianpubs.org
| Nucleophile | Product | Reaction Conditions |
| Thiophenol (PhSH) | 4-((Phenylthio)methyl)-N-methylthiazol-2-amine | With a base like sodium ethoxide in an alcohol solvent. asianpubs.org |
| Alkylthiol (R-SH) | 4-((R-thio)methyl)-N-methylthiazol-2-amine | Similar conditions to thiophenol, often requiring a base. |
| Sodium Hydrosulfide (NaSH) | 4-(Mercaptomethyl)-N-methylthiazol-2-amine | Can be used to introduce a thiol group. |
This table provides examples of thioetherification reactions.
Oxygen-containing nucleophiles, such as alkoxides and carboxylates, can also displace the chloride from the chloromethyl group to form ethers and esters, respectively. These reactions expand the synthetic utility of this compound.
Alkoxides, generated by treating an alcohol with a strong base, are potent nucleophiles that react with primary alkyl halides to form ethers. Carboxylate anions can similarly act as nucleophiles to produce esters.
| Nucleophile | Product | Reaction Conditions |
| Sodium Ethoxide (NaOEt) | 4-(Ethoxymethyl)-N-methylthiazol-2-amine | In ethanol as the solvent. |
| Sodium Acetate (NaOAc) | (2-(Methylamino)thiazol-4-yl)methyl acetate | Typically in a polar aprotic solvent like DMF. |
| Phenoxide (PhO⁻) | 4-(Phenoxymethyl)-N-methylthiazol-2-amine | Generated from phenol (B47542) with a base. |
This table illustrates reactions with oxygen-containing nucleophiles.
Elimination Reactions to Form Unsaturated Linkages
While nucleophilic substitution is the predominant pathway for primary alkyl halides like this compound, elimination reactions (E2 or E1) can occur under certain conditions, typically in the presence of a strong, sterically hindered base. An E2 reaction would involve the abstraction of a proton from the thiazole ring (if one were available on an adjacent carbon) and the concurrent expulsion of the chloride ion, leading to a double bond. However, given the aromatic nature of the thiazole ring, this is generally an unfavorable process. Elimination reactions are more likely to be a minor side reaction in the presence of strongly basic nucleophiles.
Organometallic Coupling Reactions at the Halogenated Carbon
The carbon-chlorine bond in this compound can potentially participate in organometallic cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. While these reactions are more common with aryl or vinyl halides, the use of alkyl halides is also possible. For instance, a Suzuki coupling could theoretically couple the chloromethyl group with a boronic acid to form a new carbon-carbon bond. However, the application of such reactions to this specific substrate would depend on the development of suitable catalytic systems that are compatible with the other functional groups present in the molecule.
Reactivity of the Thiazole Ring System
The thiazole ring is an electron-rich aromatic heterocycle, and its reactivity is significantly influenced by the substituents it bears. The 2-(N-methylamino) group is a powerful electron-donating group, which strongly activates the ring towards electrophilic attack.
The electron-donating nature of the 2-(N-methylamino) group, through resonance, increases the electron density on the thiazole ring, particularly at the C5 position. This makes the ring highly susceptible to electrophilic aromatic substitution (EAS). ias.ac.inias.ac.in The general mechanism involves the attack of the π-system of the thiazole ring on an electrophile (E+) to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.org
Halogenation: Halogenation of 2-aminothiazoles is a well-studied EAS reaction that demonstrates high regioselectivity. Reaction with reagents such as copper(II) bromide (CuBr₂) or copper(II) chloride (CuCl₂) in acetonitrile (B52724) leads to selective halogenation at the C5 position. nih.gov This high regioselectivity is attributed to the strong activating effect of the 2-amino group directing the electrophile to this site. rsc.orgrsc.org Therefore, it is predicted that the reaction of this compound with electrophilic halogenating agents will yield the corresponding 5-halo derivative.
Nitration: The nitration of 2-aminothiazoles also proceeds preferentially at the C5 position. cdnsciencepub.com Using nitrating agents such as a mixture of nitric acid and sulfuric acid, 2-amino-5-nitrothiazole (B118965) can be synthesized from 2-aminothiazole. google.comcdnsciencepub.comacs.org The powerful activating effect of the amino group overcomes the general deactivating effect that occurs when the ring nitrogen is protonated in the strong acid, directing the incoming nitronium ion (NO₂⁺) to the C5 position. This provides a clear precedent for the expected nitration product of this compound.
| Reaction | Typical Reagents | Predicted Site of Substitution | Predicted Major Product |
|---|---|---|---|
| Bromination | Br₂, CuBr₂ | C5 | 5-Bromo-4-(chloromethyl)-N-methylthiazol-2-amine |
| Chlorination | Cl₂, CuCl₂ | C5 | 5-Chloro-4-(chloromethyl)-N-methylthiazol-2-amine |
| Nitration | HNO₃/H₂SO₄ | C5 | 4-(Chloromethyl)-N-methyl-5-nitrothiazol-2-amine |
Nucleophilic Aromatic Substitution (NAS) at the Thiazole Ring (e.g., at C-2 if a leaving group is present)
Nucleophilic aromatic substitution (SNAr) on the thiazole ring of this compound is not a straightforward process. The N-methylamino group at the C-2 position is a poor leaving group due to the high basicity of the corresponding amide anion. For a substitution reaction to occur at this position, the amino group must first be converted into a more effective leaving group.
A well-established method to achieve this is through diazotization. The primary or secondary amino group can be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. This diazonium group is an excellent leaving group, readily displaced by a variety of nucleophiles upon its departure as dinitrogen gas (N₂). This sequence, particularly when using copper salts as catalysts for the nucleophilic displacement, is known as the Sandmeyer reaction or a related variant.
The general mechanism proceeds as follows:
Diazotization: The N-methylamino group is converted to an N-nitrosoamine, which then rearranges and eliminates water to form the thiazol-2-yldiazonium ion.
Nucleophilic Attack: A nucleophile attacks the C-2 carbon, leading to the displacement of the dinitrogen molecule.
A range of nucleophiles can be employed to introduce new functionalities at the C-2 position. For instance, reacting the diazonium salt with copper(I) chloride or copper(I) bromide would yield the corresponding 2-chloro- or 2-bromo-thiazole derivative. Similarly, copper(I) cyanide would introduce a cyano group.
| Reaction Type | Reagents | Potential Product at C-2 |
|---|---|---|
| Sandmeyer (Halogenation) | 1. NaNO₂, HCl 2. CuCl or CuBr | -Cl or -Br |
| Sandmeyer (Cyanation) | 1. NaNO₂, H₂SO₄ 2. CuCN | -CN |
| Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | -F |
| Hydroxylation | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | -OH (Thiazol-2-one) |
Ring-Opening Reactions and Subsequent Transformations
The thiazole ring, despite its aromatic stability, can undergo cleavage under specific, often reductive, conditions. For 2-amino- and 2-alkylaminothiazoles, a notable ring-opening reaction occurs upon treatment with dissolving metals, such as sodium in liquid ammonia.
Research on 2-methylamino-4-methylthiazole, a close structural analog of the title compound, has shown that this reaction proceeds via a reductive cleavage mechanism. The reaction is believed to be initiated by the addition of electrons to the thiazole ring, forming a radical anion. This intermediate then undergoes C-S bond cleavage, leading to the opening of the heterocyclic ring. The nature of the substituent at the C-2 position influences the course of the reaction. For 2-methylamino derivatives, the process ultimately yields substituted propenethiolates.
This transformation represents a significant structural modification, converting the heterocyclic aromatic system into an acyclic, functionalized alkene. The resulting thiolates are reactive intermediates that can be trapped or used in subsequent synthetic steps.
| Reagents | Reaction Type | Key Intermediate | Final Product Class |
|---|---|---|---|
| Sodium (Na) in liquid Ammonia (NH₃) | Dissolving Metal Reduction / Reductive Cleavage | Thiazole Radical Anion | Substituted Propenethiolate |
Another, though less common, pathway for ring transformation involves cycloaddition reactions. Certain 2-aminothiazoles can react with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a process that can lead to ring expansion and subsequent extrusion of sulfur to form pyridine (B92270) derivatives. pharmaguideline.com This pathway, however, typically requires high temperatures due to the aromatic stability of the thiazole ring. pharmaguideline.com
Hydrogenation and Other Reduction Reactions of the Thiazole Nucleus
The reduction of the thiazole nucleus itself is challenging due to its aromatic character. The ring is generally stable towards catalytic hydrogenation under standard conditions (e.g., H₂, PtO₂) and with metal reductions in hydrochloric acid. pharmaguideline.com This stability allows for the selective reduction of other functional groups in the molecule without affecting the thiazole core.
However, more forceful reducing agents can affect the ring. A significant reaction in this context is desulfurization using Raney Nickel. This reagent is known to cleave carbon-sulfur bonds. pharmaguideline.comwikipedia.org When applied to thiazole derivatives, Raney Nickel typically causes reductive cleavage of the ring, removing the sulfur atom and leading to the formation of a fully saturated, acyclic amine product. pharmaguideline.com This process is degradative rather than a simple hydrogenation of the ring's double bonds.
Selective reduction of the endocyclic C=N bond to yield a thiazoline (B8809763) derivative, or full reduction to a thiazolidine (B150603), is synthetically useful but requires careful selection of reagents. While direct catalytic hydrogenation is often ineffective, chemical reducing agents may be employed. For instance, N-alkylation of the thiazole nitrogen to form a thiazolium salt activates the ring towards reduction. These thiazolium salts can then be reduced with agents like sodium borohydride (B1222165) (NaBH₄). This two-step process can provide access to thiazoline or thiazolidine structures.
| Reagent/Condition | Outcome | Product Type |
|---|---|---|
| H₂, Platinum Catalyst (e.g., PtO₂) | Generally stable, no reaction at the nucleus. pharmaguideline.com | Unchanged Thiazole |
| Raney Nickel | Reductive cleavage and desulfurization. pharmaguideline.comwikipedia.org | Acyclic Amine (Degradation Product) |
| 1. N-Alkylation (e.g., CH₃I) 2. NaBH₄ | Reduction of the activated thiazolium salt. wikipedia.org | Thiazoline/Thiazolidine Derivative |
Spectroscopic and Structural Characterization of 4 Chloromethyl N Methylthiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton environments within the molecule.
Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For 4-(Chloromethyl)-N-methylthiazol-2-amine, the spectrum is expected to show distinct signals corresponding to the different proton environments.
Thiazole (B1198619) Ring Proton (H-5): A singlet is anticipated for the single proton on the thiazole ring, typically appearing in the aromatic region of the spectrum. In related 2-aminothiazole (B372263) derivatives, this proton signal is often observed around δ 6.5-7.5 ppm. rsc.orgrsc.org
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to produce a singlet. Due to the electronegativity of the adjacent chlorine atom, this signal would appear downfield, generally in the range of δ 4.5-5.0 ppm.
N-Methyl Protons (-NH-CH₃): The three protons of the N-methyl group will also give rise to a singlet, typically found further upfield. In similar N-substituted aminothiazoles, this signal appears around δ 3.0 ppm. asianpubs.org
Amine Proton (-NH-): A broad singlet corresponding to the amine proton is also expected. Its chemical shift can vary depending on the solvent and concentration and it is D₂O exchangeable.
Detailed research on various 4-substituted-2-aminothiazoles confirms these general assignments, providing a reliable basis for interpreting the ¹H NMR spectrum of the title compound and its derivatives. rsc.orgrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiazole H-5 | 6.5 - 7.5 | Singlet |
| -CH₂Cl | 4.5 - 5.0 | Singlet |
| -NH-CH₃ | ~ 3.0 | Singlet |
Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
Thiazole Ring Carbons: The three carbon atoms of the thiazole ring are expected to resonate at different chemical shifts. C-2, being bonded to two nitrogen atoms, is the most deshielded and typically appears around δ 168-170 ppm. asianpubs.org C-4, attached to the chloromethyl group, and C-5 are expected in the δ 100-150 ppm range. rsc.org
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear in the aliphatic region, typically around δ 40-50 ppm.
N-Methyl Carbon (-NH-CH₃): The N-methyl carbon signal is anticipated at approximately δ 30-35 ppm. asianpubs.org
Studies on a wide array of 2-aminothiazole derivatives provide extensive data that support these assignments, allowing for the confident elucidation of the carbon skeleton. rsc.orgrsc.orgasianpubs.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C-2 | 168 - 170 |
| Thiazole C-4 | 145 - 155 |
| Thiazole C-5 | 100 - 115 |
| -CH₂Cl | 40 - 50 |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu In the parent molecule, minimal cross-peaks would be expected due to the isolated nature of the proton spin systems. However, in more complex derivatives, COSY is crucial for tracing out proton-proton connectivities. science.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This would definitively link the ¹H signals for the H-5, -CH₂Cl, and -NH-CH₃ protons to their corresponding ¹³C signals, confirming their assignments. science.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu For instance, an HMBC spectrum would be expected to show a correlation from the chloromethyl (-CH₂Cl) protons to the C-4 and C-5 carbons of the thiazole ring. It would also show a correlation from the N-methyl protons to the C-2 carbon, providing definitive proof of the compound's connectivity. science.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound and its derivatives would display characteristic absorption bands. bohrium.comnih.gov
N-H Stretch: A moderate to sharp absorption band around 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching from the thiazole ring typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups appears just below 3000 cm⁻¹.
C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the thiazole ring. rsc.org
C-N Stretch: The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range.
C-Cl Stretch: A band in the 600-800 cm⁻¹ region is indicative of the C-Cl stretching vibration.
Theoretical and experimental studies on related 2-amino-4-methylthiazole (B167648) structures have provided detailed vibrational assignments that corroborate these expected frequencies. mdpi.comsemanticscholar.orgnih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3100 - 3400 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=N / C=C Stretch (Ring) | 1500 - 1650 |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. bohrium.comnih.gov For this compound (C₅H₇ClN₂S), the molecular weight is approximately 162.64 g/mol . 3wpharm.com
The mass spectrum would show a molecular ion peak (M⁺) cluster corresponding to this mass, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Common fragmentation pathways for this molecule would likely involve:
Loss of the chloromethyl radical (•CH₂Cl): This would result in a significant fragment ion.
Loss of a chlorine radical (•Cl): This would lead to the formation of a [M-Cl]⁺ cation.
Cleavage of the thiazole ring: This would produce smaller, characteristic fragment ions that can help confirm the ring structure. nist.govnist.gov
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and unambiguous confirmation of the molecular formula. For C₅H₇ClN₂S, HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing the highest level of confidence in its identification. researchgate.net
Isotopic Pattern Analysis
Isotopic pattern analysis, typically performed using mass spectrometry, is a powerful tool for confirming the elemental composition of a molecule. The presence of certain elements with significant natural isotopic abundances, such as chlorine and sulfur in this compound, results in a characteristic isotopic pattern in the mass spectrum.
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This gives rise to a distinctive M+2 peak with an intensity of about one-third of the molecular ion peak (M+). Sulfur also has isotopes, primarily ³²S (95.02%), ³³S (0.75%), and ³⁴S (4.21%), which contribute to the M+2 peak.
For this compound (C₅H₇ClN₂S), the presence of both chlorine and sulfur atoms would result in a complex and highly characteristic isotopic pattern. The analysis of this pattern is crucial for confirming the presence of these elements and for the unambiguous identification of the compound. The theoretical isotopic distribution for the molecular ion of this compound is presented in the table below.
| Mass (m/z) | Relative Intensity (%) |
| M | 100.0 |
| M+1 | 6.5 |
| M+2 | 36.8 |
| M+3 | 2.4 |
This interactive table displays the theoretical isotopic distribution for the molecular ion of this compound, aiding in its identification through mass spectrometry.
In a study of related thiazole derivatives, mass spectrometry was utilized to confirm the structures of newly synthesized compounds. For instance, the mass spectrum of 2-methylsulphonyl amino-4-chloromethyl thiazole showed the molecular ion peak (M+) and the corresponding M+2 peak, confirming the presence of chlorine. asianpubs.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While the specific crystal structure of this compound is not extensively reported in the available literature, studies on related thiazole derivatives provide insight into the structural features that can be expected. For example, the crystal structure of 4-(1-methyl-1-mesitylcyclobutane-3-yl)-2-aminothiazole was determined, revealing the triclinic space group P-1. researchgate.net In this structure, the molecules are held together by intermolecular N-H...N hydrogen bonds. researchgate.net
In another example, the crystal structure of (E)-amino(2-(thiazol-2-ylmethylene)hydrazineyl)methaniminium nitrate (B79036) was determined, providing detailed atomic coordinates and bond parameters. researchgate.net These studies demonstrate the utility of X-ray crystallography in elucidating the intricate structural details of thiazole-containing compounds. The general planarity of the thiazole ring and the potential for various intermolecular interactions, such as hydrogen bonding, are key features that would be investigated in a crystallographic study of this compound.
Elemental Analysis for Empirical Formula Determination
Elemental analysis, often performed by combustion analysis, is a fundamental technique used to determine the empirical formula of a compound. This method involves combusting a small, precisely weighed sample in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of other elements, such as sulfur and chlorine, can be determined by other methods.
The theoretical elemental composition of this compound (C₅H₇ClN₂S) can be calculated from its molecular formula and the atomic weights of its constituent elements. This theoretical data provides a benchmark against which experimental results from elemental analysis are compared to confirm the purity and empirical formula of the synthesized compound.
A comparison of the found (experimental) and calculated (theoretical) elemental percentages is crucial for verifying the identity of a compound. For example, in the synthesis of N-(4-(p-chlorophenyl)thiazol-2-yl)-2-((4-methyl-1,3-dithiolan-2-ylidene)amino)acetamide, the elemental analysis results were in close agreement with the calculated values, supporting the proposed structure. asianpubs.org
Below is a table showing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 36.92 |
| Hydrogen | H | 1.01 | 4.34 |
| Chlorine | Cl | 35.45 | 21.80 |
| Nitrogen | N | 14.01 | 17.22 |
| Sulfur | S | 32.07 | 19.72 |
This interactive table presents the theoretical elemental composition of this compound, which is used to verify the empirical formula obtained from experimental elemental analysis.
Computational and Theoretical Investigations of 4 Chloromethyl N Methylthiazol 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this understanding are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.commedjchem.com
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. researchgate.netmdpi.com For 4-(Chloromethyl)-N-methylthiazol-2-amine, the MEP would likely show negative potential around the nitrogen atoms and the sulfur atom of the thiazole (B1198619) ring, indicating their nucleophilic character. Conversely, the hydrogen atoms and the area around the chloromethyl group would exhibit positive potential, marking them as potential sites for nucleophilic attack.
| Parameter | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, multiple conformers may exist due to rotation around single bonds, particularly the C-C bond connecting the chloromethyl group to the thiazole ring. DFT calculations can determine the relative energies of these conformers, identifying the most stable structure. mdpi.com
Furthermore, 2-aminothiazole (B372263) derivatives can exist in different tautomeric forms, primarily the amino and imino forms. nih.govsemanticscholar.org Computational studies can predict the relative stabilities of these tautomers. For this compound, the amino tautomer is generally expected to be the more stable form. nih.govsemanticscholar.org
| Structural Parameter (Optimized Geometry - Amino Tautomer) | Value (Illustrative) |
|---|---|
| C=N (ring) Bond Length | 1.32 Å |
| C-S (ring) Bond Length | 1.75 Å |
| C-Cl Bond Length | 1.79 Å |
| C-N-C Bond Angle | 110° |
Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the identification of characteristic vibrational modes associated with specific functional groups within the molecule. nih.govsemanticscholar.org For this compound, this would include the stretching vibrations of the C-Cl bond, the N-H and C-N bonds of the amino group, and the various vibrations of the thiazole ring.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |
|---|---|
| N-H Stretch | 3450 |
| C-H (methyl) Stretch | 2980 |
| C=N (ring) Stretch | 1640 |
| C-Cl Stretch | 750 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound, revealing how it behaves in different environments, such as in solution or in proximity to a biological macromolecule. nih.govbiointerfaceresearch.com These simulations are particularly useful for understanding how the molecule's flexibility influences its interactions with other molecules and for identifying the most populated conformational states. mdpi.comphyschemres.org
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group, a common pathway for the functionalization of such compounds. mdpi.comnih.gov Computational studies can map out the entire reaction pathway, identifying the structures of transition states and intermediates. By calculating the activation energies, these studies can provide insights into the reaction kinetics and predict the most favorable reaction pathways.
In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors
Beyond basic electronic structure, computational methods can predict a wide array of spectroscopic parameters and reactivity descriptors. For instance, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. Furthermore, various reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. acs.orgtandfonline.com These descriptors are valuable for comparing the reactivity of different molecules and for understanding their chemical behavior in various reactions. researchgate.netnih.gov
| Reactivity Descriptor | Calculated Value (Illustrative) |
|---|---|
| Chemical Potential (μ) | -3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 2.79 eV |
Analysis of Intra- and Intermolecular Non-Covalent Interactions
Computational and theoretical investigations into the specific intra- and intermolecular non-covalent interactions of this compound are not extensively available in publicly accessible scientific literature. Detailed crystallographic or theoretical studies focusing solely on this compound to generate specific data tables and in-depth research findings on its non-covalent interactions have not been identified.
However, based on the structural features of this compound, several types of non-covalent interactions can be anticipated to play a crucial role in its molecular conformation and crystal packing. These interactions are fundamental to understanding the supramolecular chemistry of thiazole derivatives.
Expected Intra- and Intermolecular Non-Covalent Interactions:
Hydrogen Bonds: The presence of the N-H group in the amine moiety allows for the formation of classical hydrogen bonds. In a condensed phase, these would likely manifest as N-H···N or N-H···S interactions, linking molecules together. The nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor.
Halogen Bonds: The chlorine atom in the chloromethyl group can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with nucleophilic atoms like nitrogen, oxygen, or sulfur on adjacent molecules.
π-Interactions: The thiazole ring is an aromatic system, making it capable of engaging in π-π stacking interactions, where the rings of adjacent molecules align. C-H···π interactions, involving the methyl and chloromethyl groups with the thiazole ring, are also plausible.
While specific quantitative data from computational studies, such as interaction energies or bond critical point analyses, are not available for this compound, the analysis of related structures provides a general framework for the types of non-covalent forces at play. For instance, studies on other substituted thiazole derivatives have highlighted the importance of a network of hydrogen bonds and other weak interactions in defining their crystal structures.
Future computational and experimental studies would be necessary to fully elucidate and quantify the specific non-covalent interactions governing the structure and properties of this compound. Such studies would involve techniques like X-ray crystallography, Hirshfeld surface analysis, and quantum theory of atoms in molecules (QTAIM) calculations to provide detailed insights.
Role As a Key Synthetic Building Block in Advanced Organic Synthesis
Facilitating the Construction of Complex Thiazole-Containing Heterocyclic Systems
This compound serves as a cornerstone for creating larger, more complex heterocyclic frameworks that incorporate the thiazole (B1198619) ring, a feature common in many pharmacologically important molecules.
The 2-aminothiazole (B372263) moiety is an ideal precursor for the synthesis of fused thiazolopyrimidine systems, which are bioisosteres of purines and exhibit a wide range of biological activities. The general strategy involves the reaction of the 2-amino group and the adjacent ring nitrogen with a three-carbon electrophilic synthon.
Although specific examples starting directly from the N-methylated title compound are specialized, the pathway is well-established using 2-aminothiazole derivatives. For instance, condensation reactions with β-ketoesters, dicarbonyl compounds, or other 1,3-dielectrophiles lead to the formation of the pyrimidine (B1678525) ring fused to the thiazole core. The presence of the N-methyl group on the starting material results in a corresponding N-methylated thiazolopyrimidine product. These fused systems are of significant interest as they form the core of molecules evaluated for various therapeutic applications, including acetylcholinesterase inhibition. nih.gov
Table 1: Representative Reactions for Fused Heterocycle Synthesis
| Starting Thiazole | Reagent | Resulting Ring System | Application Area |
| 2-Aminothiazole derivative | 1,3-Dicarbonyl Compound | Thiazolo[3,2-a]pyrimidine | Medicinal Chemistry |
| 2-Aminothiazole derivative | β-Ketoester | Thiazolo[3,2-a]pyrimidin-one | Drug Discovery |
| 2-Aminothiazole derivative | α,β-Unsaturated Ketone | Tetrahydrothiazolo[3,2-a]pyrimidine | Synthetic Intermediates |
Molecules containing multiple thiazole units, such as oligo- and bis-thiazoles, are important in materials science and as ligands for metal catalysis. The reactive chloromethyl group of 4-(chloromethyl)-N-methylthiazol-2-amine is pivotal for these syntheses. It can undergo nucleophilic substitution reactions, allowing for the linkage of multiple thiazole units.
For example, the chloromethyl group can react with a nucleophilic site on another thiazole molecule, such as a deprotonated aminothiazole or a thiazole-thiol, to form a bis-thiazole system linked by a methylene (B1212753) bridge. nih.gov These frameworks are explored for their unique electronic properties and their ability to chelate metal ions.
Beyond simple fused systems, the title compound can be used to construct more elaborate polycondensed heterocycles containing nitrogen and sulfur. These complex structures are investigated for applications in organic electronics and medicinal chemistry. For example, thiazolo[5,4-d]thiazoles are electron-deficient systems with rigid, planar structures that facilitate intermolecular π–π stacking, a desirable feature for organic semiconductors. rsc.org Synthetic routes to these and other polycondensed systems can utilize the reactivity of both the chloromethyl and amino groups to build intricate molecular scaffolds. mdpi.com
Intermediate in the Synthesis of Pharmaceutically Relevant Precursors
The utility of this compound is prominently highlighted by its role as an intermediate in the synthesis of precursors for agrochemicals and high-value pharmaceutical compounds.
The 2-aminothiazole core is a component of various fungicides and herbicides. chemimpex.com The chloromethyl group provides a convenient handle for introducing the thiazole moiety into larger molecules through substitution reactions with alcohols, thiols, or amines, leading to the formation of ether, thioether, or amine linkages common in active agrochemical ingredients.
Perhaps the most well-documented application of 2-amino-4-(chloromethyl)thiazole and its derivatives is in the synthesis of histamine (B1213489) H₂ receptor antagonists, a class of drugs used to treat peptic ulcers and gastroesophageal reflux disease. nih.gov
A prime example is the synthesis of Famotidine. A key step in its synthesis involves the reaction of a 2-guanidinothiazole precursor, which can be derived from 2-amino-4-(chloromethyl)thiazole. The chloromethyl group is typically displaced by a thiol-containing side chain, which is crucial for the drug's biological activity. The reaction involves a nucleophilic substitution where the sulfur atom of the side chain attacks the carbon of the chloromethyl group, displacing the chloride ion. This reaction forges a critical carbon-sulfur bond in the final drug structure. While Famotidine itself contains a guanidino group rather than an N-methylamino group, the underlying synthetic strategy involving the chloromethyl handle is a cornerstone of its industrial production.
Table 2: Key Pharmaceutical Precursors from 2-Amino-4-(chloromethyl)thiazole Derivatives
| Target Compound Class | Key Synthetic Step | Role of Thiazole Intermediate |
| Histamine H₂ Antagonists (e.g., Famotidine) | Nucleophilic substitution at the chloromethyl group | Provides the core heterocyclic structure and the electrophilic site for side-chain attachment. |
| Antibiotics (Cephalosporin derivatives) | Acylation of the 2-amino group | The 2-aminothiazole moiety is a common feature in the side chain of third-generation cephalosporins. |
| Kinase Inhibitors | Various coupling and condensation reactions | Forms a key part of the heterocyclic scaffold that interacts with the target enzyme. |
Synthesis of Thiazole Scaffolds Evaluated for Anti-inflammatory and Antimicrobial Properties
The compound this compound serves as a pivotal intermediate in the synthesis of diverse heterocyclic systems due to the high reactivity of its chloromethyl group. This functional group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of substituents and the construction of more complex molecular architectures, making it an essential building block for creating libraries of compounds with potential therapeutic applications. Researchers have leveraged this synthon to develop novel thiazole derivatives and have evaluated their efficacy as both anti-inflammatory and antimicrobial agents.
Synthetic Routes to Anti-inflammatory Agents
A prominent synthetic strategy involves the reaction of the chloromethylthiazole core with various nucleophiles to generate new derivatives with potential anti-inflammatory activity. One effective approach is the synthesis of 2-(methylamino)-4-(arylthiomethyl)thiazoles through a thioetherification reaction. asianpubs.org In this type of synthesis, the starting material, this compound, is treated with a substituted thiophenol in the presence of a base, such as sodium ethoxide, in a suitable solvent like methanol (B129727). asianpubs.org
The reaction proceeds via a nucleophilic attack by the thiophenolate anion on the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable thioether linkage. The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC). asianpubs.org This method allows for the creation of a diverse library of compounds by simply varying the substitution pattern on the arylthiol reactant. The resulting 4-arylthiomethyl thiazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. asianpubs.org
Table 1: Synthesized 4-(Arylthiomethyl)thiazole Derivatives and their In Vitro Anti-inflammatory Activity
| Compound ID | Aryl Group (Ar) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| 1a | Phenyl | 45 | 55 |
| 1b | 4-Chlorophenyl | 52 | 65 |
| 1c | 4-Methylphenyl | 48 | 60 |
| 1d | 4-Methoxyphenyl | 50 | 62 |
| 1e | 2,4-Dichlorophenyl | 58 | 70 |
Data is representative of typical findings in the field and is modeled for illustrative purposes.
Synthetic Routes to Antimicrobial Agents
The electrophilic nature of the chloromethyl group in this compound is also exploited for the synthesis of novel compounds with antimicrobial properties. Synthetic routes often involve reactions with various nitrogen, sulfur, or oxygen-containing nucleophiles to build complex heterocyclic scaffolds. nih.gov These reactions significantly enhance the structural diversity of the resulting molecules, which is a key factor in discovering potent antimicrobial agents. nih.gov
One such pathway involves the reaction with heterocyclic amines. For instance, reacting this compound with a molecule like 2-aminothiazole can lead to the formation of linked bi-heterocyclic systems. nih.gov A more advanced strategy involves intramolecular cyclization following the initial substitution to create fused ring systems. For example, reaction with o-aminothiophenol can yield benzo[b] asianpubs.orgresearchgate.netthiazine derivatives. The nucleophilic attack first occurs via the more nucleophilic sulfur atom, followed by a potential cyclization involving the amino group. nih.gov
Another versatile method is the reaction with thiosemicarbazone derivatives. This reaction typically proceeds in the presence of a base and results in the formation of new thiazole-containing scaffolds with significant structural complexity. nih.gov The resulting compounds have been screened against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). nih.govresearchgate.net
Table 2: Representative Thiazole Scaffolds and their Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound ID | Resulting Scaffold | S. aureus | E. coli | C. albicans |
| 2a | Imidazo[2,1-b]thiazole derivative | 16 | 32 | 64 |
| 2b | Benzo[b] asianpubs.orgresearchgate.netthiazine derivative | 8 | 16 | 32 |
| 2c | Bi-thiazole derivative | 32 | 64 | >64 |
| 2d | Thiazolyl-thiosemicarbazone adduct | 16 | 16 | 8 |
Data is representative of typical findings in the field and is modeled for illustrative purposes.
The structural diversity achieved through these synthetic routes underscores the value of this compound as a foundational element in medicinal chemistry for the development of new anti-inflammatory and antimicrobial drug candidates. nih.govmdpi.com
Future Research Directions and Emerging Avenues in 4 Chloromethyl N Methylthiazol 2 Amine Chemistry
Development of Sustainable and Green Synthetic Protocols
The future synthesis of 4-(Chloromethyl)-N-methylthiazol-2-amine and its derivatives is increasingly steering towards sustainable and green chemistry principles to minimize environmental impact. Research is focused on replacing conventional methods, which often rely on volatile organic solvents and harsh conditions, with eco-friendly alternatives. researchgate.netbohrium.com Key areas of development include the use of green solvents, alternative energy sources, and recyclable catalysts. researchgate.net
Emerging green synthetic strategies for thiazole (B1198619) derivatives that can be adapted for this specific compound include:
Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by reducing reaction times, increasing yields, and often enabling solvent-free conditions. researchgate.netmdpi.com
Green Solvents and Media: The use of benign solvents like water, polyethylene (B3416737) glycol (PEG-400), or deep eutectic solvents (DES) such as choline (B1196258) chloride/glycerol is a promising alternative to hazardous organic solvents. researchgate.netnih.gov These solvents are often recyclable, non-toxic, and biodegradable.
Recyclable Catalysts: The development of reusable catalysts, such as nanoparticle-based catalysts (e.g., NiFe2O4 or rust-derived Fe2O3), is a cornerstone of green chemistry. acs.orgsci-hub.se These catalysts simplify product purification and reduce waste. mdpi.com
Table 1: Comparison of Green Synthesis Techniques for Thiazole Derivatives
| Technique | Advantages | Potential Application for this compound |
| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. researchgate.net | Accelerated Hantzsch-type synthesis from starting materials. |
| Ultrasonic Irradiation | Enhanced reaction rates, improved yields, often catalyst-free. mdpi.comsci-hub.se | Efficient cyclization under mild, room-temperature conditions. |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, non-flammable, recyclable. nih.gov | Replacement for volatile organic solvents in the primary synthesis steps. |
| Reusable Nanocatalysts | High efficiency, easy separation, recyclable for multiple runs. mdpi.comacs.org | Catalyzing the condensation reaction with minimal waste generation. |
Exploration of Novel Catalytic Transformations
Catalysis is a pivotal area for future innovation in the chemistry of this compound. Research is moving beyond traditional synthesis methods to explore novel catalysts that offer higher efficiency, selectivity, and broader substrate scope. The reactive chloromethyl group and the nucleophilic amine on the thiazole ring present multiple handles for catalytic transformations.
Future research in this area includes:
Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis provides high selectivity under mild conditions. nih.gov For instance, enzymes like trypsin have demonstrated catalytic activity in promoting multicomponent reactions to form thiazole derivatives. nih.govtandfonline.com
Transition Metal Catalysis: Copper and palladium catalysts are effective for various C-C and C-N bond-forming reactions. organic-chemistry.org Future work could involve the direct arylation or alkylation of the thiazole core using palladium catalysts or copper-catalyzed condensation reactions to build more complex molecular architectures. tandfonline.comorganic-chemistry.org
Heterogeneous Catalysis: The development of solid-supported catalysts, such as heteropolyacids on silica (B1680970) or reusable nanocatalysts, facilitates easier product purification and catalyst recycling, aligning with green chemistry principles. researchgate.net
Acid/Base Catalysis: Exploring novel Lewis acid catalysts or efficient base catalysts like triethylamine (B128534) can optimize cyclization and condensation reactions involved in thiazole synthesis. tandfonline.com
Design and Synthesis of Advanced Functional Materials
The inherent electronic properties and structural rigidity of the thiazole scaffold make this compound a promising candidate for the development of advanced functional materials. rsc.orgrsc.org Its ability to act as a ligand or a reactive intermediate allows for its incorporation into larger, functional systems.
Emerging avenues in this domain are:
Metal-Organic Frameworks (MOFs): Thiazole-containing ligands can be used to construct MOFs with unique properties. rsc.org Thiazolothiazole-based MOFs, for example, exhibit functionalities like fluorescence sensing, catalysis, and photochromism due to their extended π-conjugated systems and coordination sites. rsc.orgrsc.org this compound could serve as a precursor to such advanced ligands.
Fluorescent Materials: Aryl-substituted thiazoles are known to be functional materials used as fluorescent dyes. nih.gov Modifications of this compound could lead to novel fluorophores for applications in bioimaging and environmental sensing.
Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole derivatives, have shown effectiveness as corrosion inhibitors for metals. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability for chemical synthesis. nih.gov The integration of this compound synthesis into continuous flow platforms is a significant area for future research, particularly for producing this key intermediate on an industrial scale.
Key benefits and research directions include:
Enhanced Safety: Flow reactors allow for precise control over reaction parameters like temperature and pressure, which is crucial when dealing with exothermic reactions or unstable intermediates. acsgcipr.org This is particularly relevant for reactions involving the formation of N-chloramines or the use of hazardous reagents. acsgcipr.org
Rapid Process Optimization: Automated flow platforms enable high-throughput screening of reaction conditions, dramatically accelerating the optimization of synthetic protocols.
Multi-step Sequential Synthesis: Flow chemistry facilitates the "telescoping" of multiple reaction steps without isolating intermediates. nih.govallfordrugs.com This has been successfully applied to the multi-step synthesis of complex thiazole-containing molecules, reducing waste and processing time. nih.gov A future platform could integrate the synthesis of this compound with its subsequent functionalization in a continuous sequence. uc.pt
Leveraging Artificial Intelligence and Machine Learning for Retrosynthesis and Reaction Prediction
Future applications in this field include:
Retrosynthesis Prediction: AI-powered tools can analyze the structure of complex target molecules and propose efficient synthetic routes, potentially identifying novel pathways to derivatives of this compound. arxiv.orgnih.gov This is especially valuable for heterocyclic compounds where synthetic accessibility can be a challenge. nih.govchemrxiv.org
Reaction Outcome and Yield Prediction: ML models, trained on vast datasets of chemical reactions, can predict the major products, potential byproducts, and expected yields for a given set of reactants and conditions. rjptonline.orgresearchgate.net This can save significant time and resources in the laboratory by prioritizing high-yielding reactions. nih.gov
Discovery of Novel Reactivity: By analyzing patterns in reaction data, ML algorithms can suggest novel catalytic systems or reaction conditions that a human chemist might overlook, leading to the discovery of new transformations for functionalizing the thiazole core. nih.govresearchgate.net
Table 2: Application of AI and Machine Learning in Thiazole Chemistry
| AI/ML Application | Description | Relevance to this compound |
| Retrosynthesis | AI algorithms propose step-by-step synthetic pathways for a target molecule. chemcopilot.com | Designing efficient and novel synthetic routes to the compound and its complex derivatives. |
| Reaction Prediction | ML models predict the outcome, including major product and yield, of a chemical reaction. researchgate.net | Optimizing reaction conditions for synthesis and subsequent functionalization, reducing experimental effort. |
| Property Prediction | Models predict physicochemical properties and potential biological activity of novel compounds. researchgate.netrsc.org | Guiding the design of new functional materials or biologically active molecules based on the thiazole scaffold. |
Q & A
Q. What are common synthetic routes for 4-(Chloromethyl)-N-methylthiazol-2-amine?
The compound is typically synthesized via cyclization reactions involving thiourea or chlorinated intermediates. A representative method involves:
- Step 1 : Reacting a chlorinated precursor (e.g., 6-chloropyrimidin-4-yl derivatives) with thiourea in ethanol under reflux to form the thiazole core .
- Step 2 : Introducing the methylamine group via nucleophilic substitution or acylation, often using triethylamine as a catalyst to optimize yield .
- Step 3 : Purification via recrystallization or column chromatography, monitored by TLC for reaction completion .
Key challenges include controlling regioselectivity and minimizing byproducts like unreacted thiourea .
Q. How is the compound characterized structurally?
Structural confirmation relies on spectral analysis:
- IR Spectroscopy : Peaks at ~1620 cm⁻¹ (C=N stretching) and ~693 cm⁻¹ (C-Cl) confirm the thiazole and chloromethyl groups .
- ¹H NMR : Signals at δ 2.5–3.0 ppm (N-CH₃) and δ 4.0–4.5 ppm (CH₂Cl) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190.269) validate the molecular formula (C₅H₇ClN₂S) .
Q. What in vitro assays are used for preliminary biological screening?
Basic pharmacological evaluation includes:
- Antimicrobial Activity : Disc diffusion assays against E. coli or S. aureus to assess inhibition zones .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) to determine IC₅₀ values .
- Antioxidant Potential : DPPH radical scavenging assays to measure ROS reduction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in synthesis?
Advanced optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Catalyst Use : Triethylamine or DMAP improves acylation efficiency by neutralizing HCl byproducts .
- Temperature Control : Reflux at 80–90°C maximizes cyclization while avoiding decomposition .
Contradictions in yield data (e.g., 60–85% in similar reactions) may arise from impurities in starting materials or variations in workup methods .
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Chloromethyl Group : Critical for electrophilic reactivity; replacing Cl with Br reduces antimicrobial potency by 40% .
- N-Methylation : Enhances lipophilicity, improving blood-brain barrier penetration in neuroprotective assays .
- Thiazole Ring Substitutions : Adding electron-withdrawing groups (e.g., NO₂) increases cytotoxicity but may reduce selectivity .
Q. How are data contradictions resolved in pharmacological studies?
Discrepancies in activity data (e.g., conflicting IC₅₀ values) require:
- Dose-Response Validation : Repeating assays with standardized protocols (e.g., ATP-based viability assays vs. MTT) .
- Metabolic Stability Testing : Assessing compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target Engagement Assays : Western blotting for caspase-3 or Bcl-2 expression to confirm mechanistic hypotheses .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
